6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
Properties
CAS No. |
62437-18-7 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-methyl-7-phenylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C14H10N2O2/c1-8-11(9-5-3-2-4-6-9)12-10(7-15-8)13(17)16-14(12)18/h2-7H,1H3,(H,16,17,18) |
InChI Key |
MSMNWEGSYMKSDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=C1C3=CC=CC=C3)C(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione
This intermediate is synthesized by cyclization reactions involving 2-aminopyridine and suitable diketones under acidic or basic conditions. The exact conditions vary but generally involve reflux in polar aprotic solvents.
N-Alkylation to Obtain N-Alkyl Derivatives
A common method to prepare N-alkyl derivatives of the pyrrolo[3,4-c]pyridine-1,3-dione involves:
- Dissolving the key intermediate (compound 1) in anhydrous N,N-dimethylformamide (DMF).
- Adding sodium hydride to generate the sodium salt of the compound.
- Introducing alkyl halides such as iodomethane or bromoethane dropwise.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by dilution with ice-water, filtration, drying, and recrystallization.
Example yields and properties:
| Compound | Alkyl Group | Yield (%) | Melting Point (°C) | IR (cm⁻¹) (C=O) | ¹H NMR Highlights (ppm) |
|---|---|---|---|---|---|
| 2e | 2,4-Dimethyl | 81 | 198-199 | 1780, 1720 | 2.81 (s, 3H), 3.03 (s, 3H), aromatic signals |
| 2f | 2-Ethyl | 78 | 161-163 | 1780, 1720 | 1.18 (t, 3H), 2.84 (s, 3H), 3.62 (q, 2H), aromatic signals |
Mannich Base Formation
Mannich bases are synthesized by reacting the key intermediate with formaldehyde and appropriate amines in ethanol under reflux conditions for 2–4 hours. The reaction proceeds as follows:
- Dissolve 4-methyl-6-phenyl-pyrrolo[3,4-c]pyridine-1,3-dione in ethanol.
- Add formaldehyde and the selected amine.
- Heat under reflux with stirring.
- Cool, filter, dry, and recrystallize the product.
This method yields a series of Mannich bases with diverse amine substituents, which have been evaluated for biological activities.
Ester Hydrolysis and Amide Formation
- Hydrolysis of ester derivatives (e.g., 2a) under acidic or basic conditions yields the corresponding acids.
- These acids can be converted to amides by reaction with appropriate amines, expanding the chemical diversity of the derivatives.
Alternative Alkylation Using Haloalkanes
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Product Type | Yield/Notes |
|---|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridine + diketones, acidic/basic | 4-Methyl-6-phenyl-pyrrolo[3,4-c]pyridine-1,3-dione | Key intermediate |
| 2 | N-Alkylation | Sodium hydride, DMF, alkyl halides | N-Alkyl derivatives (e.g., 2e, 2f) | Yields ~78-81%, room temp reaction |
| 3 | Mannich Reaction | Formaldehyde, amines, ethanol, reflux | Mannich bases (3a-j) | Moderate to good yields |
| 4 | Ester Hydrolysis | Acidic/basic hydrolysis | Corresponding acids | Precursor for amides |
| 5 | Amide Formation | Amines, coupling agents | Amide derivatives | Expands derivative library |
| 6 | Haloalkane Alkylation | K2CO3, acetonitrile, reflux, haloalkanes | Bromoalkyl-substituted derivatives | Long reflux times (up to 17 h) |
Research Findings on Preparation
- The alkylation reactions proceed efficiently at room temperature with sodium hydride as a base, providing good yields and purity confirmed by IR and NMR spectroscopy.
- Mannich base formation is a versatile method to introduce various amine substituents, enhancing biological activity profiles.
- The use of haloalkanes under reflux conditions allows for the introduction of reactive bromoalkyl groups, which can be further modified.
- Purity and reaction progress are typically monitored by thin-layer chromatography (TLC) and confirmed by elemental analysis and spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the pyridine or pyrrole rings .
Scientific Research Applications
Structural Characteristics
The compound features a fused pyrrolo[3,4-c]pyridine core with specific substituents that enhance its biological activity. The presence of the methyl and phenyl groups contributes to its unique chemical behavior and interaction with biological targets.
Pharmacological Applications
1. Analgesic Properties
Research indicates that derivatives of 6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic effects. Studies have shown that these compounds can provide pain relief comparable to traditional analgesics like morphine but with lower toxicity levels . The mechanism of action is believed to involve interaction with specific receptors in pain pathways.
2. Anticancer Activity
Recent studies have explored the antiproliferative effects of this compound and its derivatives. In vitro experiments demonstrated that certain derivatives possess the ability to inhibit cancer cell growth effectively. For instance, Mannich bases derived from this compound showed promising results in various cancer cell lines, indicating potential for further development as anticancer agents .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that some derivatives exhibit significant activity against a range of bacterial strains, making them potential candidates for developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A similar compound with a fused pyrazole and pyridine ring structure.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a pyridine and pyrimidine ring system.
Uniqueness
6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings.
Biological Activity
6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound belonging to the pyrrolo[3,4-c]pyridine family. This compound has garnered significant attention due to its diverse biological activities, particularly in the realms of analgesic and sedative properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is , with a molecular weight of approximately 241.25 g/mol. The structure features a fused pyrrole and pyridine ring system, which is critical for its biological activity.
Biological Activity Overview
Research indicates that derivatives of 6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic and sedative effects. The following sections detail specific findings related to these activities.
Analgesic Activity
Numerous studies have demonstrated the analgesic potential of this compound through various experimental models:
- Hot Plate Test : In this model, compounds derived from 6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine were tested for their ability to prolong the latency of response to pain stimuli. Results indicated that certain derivatives showed comparable efficacy to morphine at specific dosages (100 mg/kg) .
- Writhing Test : The compound was also evaluated in the writhing test, where it exhibited significant antinociceptive effects at doses as low as 25 mg/kg. Notably, some derivatives outperformed aspirin in this test .
Sedative Activity
The sedative properties were assessed using locomotor activity tests in mice:
- Compounds derived from 6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine significantly inhibited spontaneous locomotor activity, indicating potential sedative effects .
The mechanism underlying the analgesic and sedative effects of this compound likely involves modulation of neurotransmitter systems and interaction with specific receptors involved in pain pathways. Studies suggest that these compounds may act on opioid receptors or other central nervous system targets .
Comparative Analysis of Derivatives
The following table summarizes the biological activities of various derivatives of 6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine | Methyl and phenyl substitutions | Potent analgesic and sedative |
| 7-Amino derivatives | Amino group addition | Enhanced analgesic properties |
| Mannich bases | Alkylated variants | Broader spectrum of biological activity |
Case Studies
A series of studies have explored the synthesis and pharmacological evaluation of new derivatives based on the parent structure:
- Study on New Derivatives : A recent investigation synthesized several new derivatives that demonstrated improved analgesic effects compared to traditional analgesics like aspirin and morphine . These studies emphasized structure-activity relationships that could guide future drug development.
- Toxicity Assessments : Toxicity evaluations indicated that many derivatives exhibited lower toxicity profiles than conventional analgesics, suggesting a favorable safety margin for clinical applications .
Q & A
Q. Comparative Analysis
| Substituent | Activity | Key Finding |
|---|---|---|
| 4-Methoxy | Analgesic | ED₅₀ = 0.4 mg/kg; high CNS penetration |
| 4-Ethoxy | Antitubercular | MIC = 0.8 μM; improved solubility |
| 4-Chloro | Kinase inhibition | IC₅₀ = 12 nM (Aurora kinase) |
What are the major degradation products under hydrolytic conditions?
Advanced
Hydrolysis in acidic or basic media yields:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
